
N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide is a useful research compound. Its molecular formula is C17H20N4O3S2 and its molecular weight is 392.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Evaluation
Research on heterocyclic compounds containing a sulfonamido moiety, such as N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide, has shown promising antibacterial activities. The synthesis of new heterocyclic compounds has been explored for their potential use as antibacterial agents. In one study, various active methylene compounds were reacted to produce pyran, pyridine, and pyridazine derivatives, alongside the exploration of precursor hydrazone towards hydrazine derivatives to yield pyrazole and oxazole derivatives. The antibacterial activity testing of these compounds revealed high activities in several of them, highlighting their potential in combating bacterial infections (Azab, Youssef, & El‐Bordany, 2013).
One-Pot Synthesis and Mechanism Studies
Another research area involves the one-pot synthesis of sulfonamide derivatives, which includes compounds like this compound. A study demonstrated a one-pot two-stage method for synthesizing target heterocyclic compounds without isolating intermediates. This method showcased a tentative mechanism for the formation of annulated heterocyclic derivatives, presenting a streamlined approach for the synthesis of such complex molecules (Rozentsveig et al., 2013).
Synthesis and Biological Evaluation for COX-2 Inhibition
The synthesis and biological evaluation of 1,5-diarylpyrazole derivatives, including sulfonamide-containing molecules similar to this compound, have been explored for their COX-2 inhibition properties. This research identified several potent and selective inhibitors of COX-2, contributing valuable knowledge towards the development of anti-inflammatory drugs (Penning et al., 1997).
Inhibitory Activities on Carbonic Anhydrase Isoenzymes
Research has also been conducted on the synthesis of polymethoxylated-pyrazoline benzene sulfonamides, including compounds with structural similarities to this compound. These studies investigated their cytotoxic activities on tumor and non-tumor cell lines and inhibitory effects on carbonic anhydrase isoenzymes. The findings suggested potential applications in the development of therapeutics targeting carbonic anhydrase isoenzymes (Kucukoglu et al., 2016).
Propiedades
IUPAC Name |
N-[2-(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S2/c1-11-17(12(2)24-20-11)26(22,23)18-7-8-21-15(13-5-6-13)10-14(19-21)16-4-3-9-25-16/h3-4,9-10,13,18H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEYTHHNCMKOLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCCN2C(=CC(=N2)C3=CC=CS3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
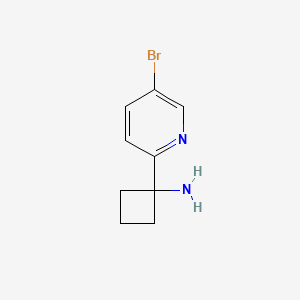
![1-(furan-2-ylmethyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2613284.png)
![6-bromo-3-[(E)-3-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one](/img/structure/B2613286.png)
![N-[1-(6-Methylpyridazin-3-yl)piperidin-3-yl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2613287.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzenesulfonamide](/img/structure/B2613291.png)
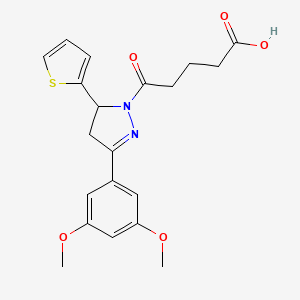
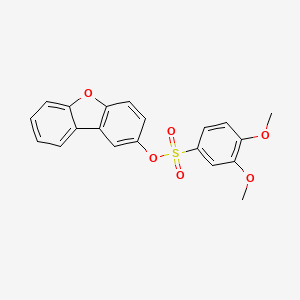
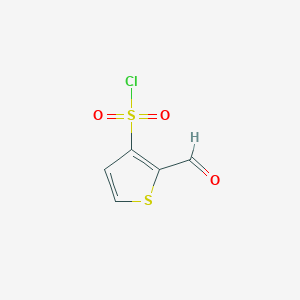
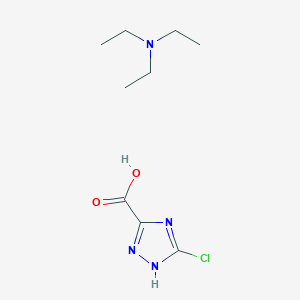
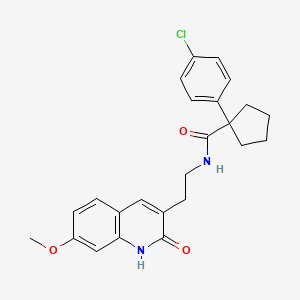
![4-chloro-N-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]piperidin-4-yl}benzenesulfonamide](/img/structure/B2613302.png)

![methyl 2-[(1S)-1-{[(benzyloxy)carbonyl]amino}propyl]-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2613304.png)

